molecular formula C9H9BrO B130137 1-(3-Bromophenyl)propan-2-one CAS No. 21906-32-1

1-(3-Bromophenyl)propan-2-one

Cat. No. B130137
CAS RN: 21906-32-1
M. Wt: 213.07 g/mol
InChI Key: FQIZFAJMBXZVOL-UHFFFAOYSA-N
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Description

“1-(3-Bromophenyl)propan-2-one” is an organic compound with the molecular formula C9H9BrO . It has a molecular weight of 213.07 g/mol . It is used as a reagent in the synthesis of various chemical compounds .


Molecular Structure Analysis

The molecular structure of “1-(3-Bromophenyl)propan-2-one” consists of a bromophenyl group attached to a propanone group . The InChI code for this compound is 1S/C9H9BrO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3 .


Chemical Reactions Analysis

The specific chemical reactions involving “1-(3-Bromophenyl)propan-2-one” can vary depending on the context. For instance, it can undergo etherification reaction under phase-transfer catalytic conditions .


Physical And Chemical Properties Analysis

“1-(3-Bromophenyl)propan-2-one” is a solid at room temperature . It has a topological polar surface area of 17.1 Ų and a complexity of 145 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

Chemical Properties and Identification

“1-(3-Bromophenyl)propan-2-one” is a chemical compound with the CAS Number: 21906-32-1 . It has a molecular weight of 213.07 and its IUPAC name is 1-(3-bromophenyl)acetone . It is also known by other names such as 3’-bromopropiophenone, 1-3-bromophenyl propan-1-one, m-bromopropiophenone, and 3-bromophenyl ethyl ketone .

Physical Properties

The compound is a solid at room temperature . It has a melting point of 41°C and a boiling point of 145°C . It is typically available in the form of a white-yellow crystalline powder .

Safety Information

The compound is classified under the GHS07 hazard class . It has hazard statements H302 and H412, indicating that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment .

Biological Activity

While specific applications of “1-(3-Bromophenyl)propan-2-one” in biological research are not extensively documented, related compounds have been studied. For instance, some compounds have been found to display fungicidal activity against certain strains of Candida galibrata . However, it’s important to note that these results may not directly apply to “1-(3-Bromophenyl)propan-2-one”.

Use in Synthesis

“1-(3-Bromophenyl)propan-2-one” can serve as a building block in the synthesis of various organic compounds . Its bromine atom makes it a good candidate for reactions such as nucleophilic substitution or coupling reactions, which can lead to a wide range of products.

Safety and Hazards

“1-(3-Bromophenyl)propan-2-one” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Mechanism of Action

properties

IUPAC Name

1-(3-bromophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIZFAJMBXZVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370119
Record name 3-Bromophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)propan-2-one

CAS RN

21906-32-1
Record name 3-Bromophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromophenyl)propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of N-methoxy-N-methylacetamide (10 g, 0.10 mol) in 200 mL of ether at 0° C. was added 3-bromobenzylmagnesium bromide (0.25 M, 200 mL, 50 mmol). After stirring at 0° C. for 2 h, the reaction mixture was partitioned between hexane and saturated aqueous ammonium chloride. The organic layer was separated, washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated to dryness to give the title compound, which was used without further purification. 1H NMR (500 MHz, CD3OD): δ 7.5-7.1 (m, 4H), 3.78 (s, 2H), 2.19 (s, 3H).
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Synthesis routes and methods II

Procedure details

Trimethylaluminium in toluene (30 mL, 2M) was added to a -78° C. solution of m-bromobenzyl cyanide (3.92 g, 20 mmol) in toluene (20 mL) and the mixture was slowly warmed up and refluxed for 12 h. After being cooled to 0° C., the solution was carefully added to crushed ice and made acidic with 6N HCl. Ethyl acetate was added and the mixture was vigorously stirred for 1 h. The organic layer was washed with NaHCO3, brine and dried with MgSO4. Removal of the solvent left an oil (4.53 g) which was used as such in the next step.
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0 (± 1) mol
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3.92 g
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30 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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